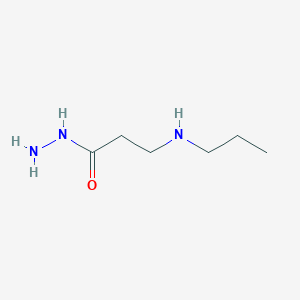

3-(Propylamino)propanohydrazide

Beschreibung

BenchChem offers high-quality 3-(Propylamino)propanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Propylamino)propanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(propylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c1-2-4-8-5-3-6(10)9-7/h8H,2-5,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMCSACTDOPSKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Bifunctional Utility of 3-(Propylamino)propanohydrazide: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry and bioconjugation, the demand for versatile, heterobifunctional aliphatic linkers has surged. 3-(Propylamino)propanohydrazide (CAS: 887579-16-0) emerges as a highly valuable scaffold, possessing both a secondary aliphatic amine and a terminal hydrazide moiety[1]. Unlike rigid aromatic linkers, its flexible propyl-based aliphatic backbone enhances aqueous solubility and reduces the lipophilic burden of drug conjugates.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical, but as a dynamic building block. Its true value lies in the orthogonal reactivity of its two nitrogen-based functional groups, which allows for chemoselective modifications crucial in the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and novel heterocyclic active pharmaceutical ingredients (APIs).

Physicochemical Profiling

To effectively utilize 3-(Propylamino)propanohydrazide in synthetic workflows, one must first understand its fundamental physical and chemical parameters. The following table summarizes its core quantitative data, which dictates its behavior in solution and its pharmacokinetic potential as a linker[2].

| Property | Value | Scientific Implication |

| Chemical Name | 3-(Propylamino)propanohydrazide | Defines the bifunctional aliphatic structure. |

| CAS Registry Number | 887579-16-0 | Unique identifier for sourcing and compliance. |

| Molecular Formula | C₆H₁₅N₃O | Low molecular weight (fragment-like). |

| Molecular Weight | 145.20 g/mol | High atom economy when incorporated into larger molecules. |

| SMILES String | CCCNCCC(=O)NN | Useful for in silico docking and ADME predictions. |

| Hydrogen Bond Donors | 3 | High capacity for target engagement and aqueous solubility. |

| Hydrogen Bond Acceptors | 3 | Contributes to favorable polar surface area. |

| Topological Polar Surface Area | 67.3 Ų | Ideal for maintaining solubility in aqueous physiological buffers. |

Core Reactivity & Mechanistic Pathways

The synthetic utility of 3-(Propylamino)propanohydrazide is driven by the distinct electronic environments of its two functional groups.

The Hydrazide Moiety: The Alpha-Effect in Action

The terminal hydrazide group (-C(=O)NHNH₂) is exceptionally nucleophilic. This is governed by the α -effect , a phenomenon where the unshared electron pair on the adjacent nitrogen atom repels the electron pair on the nucleophilic nitrogen, raising its Highest Occupied Molecular Orbital (HOMO) energy[3]. Consequently, the hydrazide can undergo nucleophilic attack on aldehydes and ketones to form hydrazones at a much lower pH than standard amines. This allows for chemoselective reactions where the secondary amine remains protonated and inert.

The Secondary Amine Moiety: Orthogonal Functionalization

The secondary aliphatic amine (propylamino group) possesses a standard pKa of approximately 10.5. Under basic conditions, it acts as a robust nucleophile for N-alkylation (via alkyl halides) or N-acylation (via activated esters like NHS-esters). By carefully tuning the pH or employing transient protecting groups (e.g., Boc), chemists can selectively functionalize one end of the molecule while preserving the other[4].

Fig 1: Divergent synthetic pathways of 3-(Propylamino)propanohydrazide exploiting its bifunctionality.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to explain why specific conditions are chosen.

Protocol A: Chemoselective Hydrazone Formation

This protocol exploits the α -effect to selectively react the hydrazide with an aldehyde, leaving the secondary amine untouched[5].

-

Preparation: Dissolve 1.0 eq of 3-(Propylamino)propanohydrazide in a 0.1 M sodium acetate buffer adjusted to pH 4.5.

-

Causality of pH Choice: At pH 4.5, the secondary amine (pKa ~10.5) is >99.9% protonated, rendering it non-nucleophilic. The conjugate acid of the hydrazide has a pKa of ~2.5-3.0, meaning it remains largely unprotonated and highly reactive at this pH.

-

Reaction: Add 1.0 eq of the target aldehyde dropwise. Stir at room temperature for 2 hours.

-

Validation: Monitor the reaction via LC-MS. The mass shift should correspond strictly to the loss of water (-18 Da) and the addition of the aldehyde mass, with no evidence of double-alkylation.

-

Isolation: Lyophilize the buffer or adjust the pH to 8.0 and extract with ethyl acetate to isolate the pure hydrazone.

Protocol B: Orthogonal Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are critical bioisosteres for amides and esters in drug discovery. Synthesizing them from our bifunctional core requires careful protection strategies[6].

-

N-Boc Protection: React the starting material with 1.1 eq of Boc₂O in THF/H₂O containing NaHCO₃. Causality: The secondary amine is more basic and will preferentially react with Boc₂O, shielding it from the harsh conditions of subsequent cyclodehydration.

-

Diacylhydrazine Formation: React the N-Boc protected intermediate with a target carboxylic acid using EDC·HCl and HOBt in DMF.

-

Cyclodehydration: Treat the isolated diacylhydrazine with Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide) in THF at 60 °C. Causality: Traditional dehydrating agents like POCl₃ are highly acidic and would cleave the Boc protecting group. Burgess reagent provides a mild, neutral dehydration pathway that preserves the Boc group while driving the cyclization of the oxadiazole ring[6].

Analytical Characterization & Validation

A rigorous analytical workflow is non-negotiable for validating the structural integrity of the synthesized derivatives.

Fig 2: Self-validating analytical workflow for the characterization of synthesized derivatives.

-

LC-MS: Utilized as the first-line feedback loop. The presence of the [M+H]+ peak confirms the successful condensation or cyclization.

-

NMR Spectroscopy: For the 1,3,4-oxadiazole derivatives, ¹³C NMR is diagnostic. The disappearance of the two distinct carbonyl peaks of the diacylhydrazine (~165 ppm) and the emergence of the symmetric/asymmetric oxadiazole ring carbons (~160-164 ppm) definitively validates the cyclodehydration step[7].

Applications in Targeted Therapeutics

The structural duality of 3-(Propylamino)propanohydrazide makes it an exceptional candidate for advanced drug delivery systems:

-

Antibody-Drug Conjugates (ADCs): The hydrazide moiety can form a hydrazone linkage with oxidized glycans on monoclonal antibodies. This hydrazone bond is uniquely valuable because it is stable at physiological pH (7.4) but rapidly hydrolyzes in the acidic environment of the endosome/lysosome (pH 4.5-5.0), triggering targeted payload release (a mechanism famously validated by the approved ADC Gemtuzumab ozogamicin)[8].

-

Bifunctional Linkers for PROTACs: The secondary amine can be coupled to a target-protein ligand, while the hydrazide can be converted into an oxadiazole linked to an E3 ligase recruiter, providing a metabolically stable, rigidified linker segment that dictates the spatial orientation of the PROTAC ternary complex[4].

References

- Guidechem. "887579-16-0 cas号887579-16-0分子式、结构式、MSDS、熔点、沸点". Guidechem Chemical Dictionary.

- Guidechem. "Butanoic acid,4-(dimethylamino)-, hydrazide 5471-47-6 wiki".

- Oxford Academic. "Chemical synthesis of proteins using hydrazide intermediates".

- Open Medicinal Chemistry Journal.

- MDPI. "Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase". Molecules.

- ACS Publications.

- Frontiers. "Chemical Conjugation in Drug Delivery Systems". Frontiers in Chemistry.

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Chemical Conjugation in Drug Delivery Systems [frontiersin.org]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Exact Mass and Isotopic Distribution of 3-(Propylamino)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental determination of the exact mass and isotopic distribution of 3-(Propylamino)propanohydrazide, a molecule of interest in targeted chemical synthesis and drug discovery. As a novel or less common compound, establishing its fundamental physicochemical properties is paramount for its characterization and future applications. This document outlines the principles and methodologies for obtaining precise mass measurements, a critical parameter for structural elucidation and purity assessment. We delve into the theoretical calculations based on isotopic abundances and provide a practical framework for experimental verification using high-resolution mass spectrometry. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel small molecules.

Introduction: The Significance of Precise Mass Determination

In the realm of drug development and chemical research, the unambiguous identification and characterization of a molecule are foundational. Among the various analytical parameters, the exact mass and isotopic distribution stand out as definitive identifiers. The exact mass, or monoisotopic mass, is the mass of a molecule calculated using the masses of the most abundant isotope of each constituent element.[1] This value is a unique and fundamental property of a molecule.

Unlike the nominal mass (the integer mass of the most abundant isotope) or the average molecular weight (which considers the natural abundance of all isotopes), the exact mass provides a highly precise measure that can be used to determine the elemental composition of a compound with a high degree of confidence.[2] This is particularly crucial for:

-

Structure Elucidation: Confirming the elemental formula of a newly synthesized compound.

-

Purity Assessment: Detecting the presence of impurities, even those with the same nominal mass.

-

Metabolite Identification: Differentiating between a parent drug and its metabolites.

-

Database Searching: Matching experimental data with entries in chemical databases for compound identification.[3]

The isotopic distribution, the pattern of relative abundances of a molecule's isotopologues, provides an additional layer of confirmation. This "isotopic fingerprint" is a direct consequence of the natural abundance of stable isotopes of the elements within the molecule and is highly characteristic of its elemental composition.[4][5]

This guide will focus on 3-(Propylamino)propanohydrazide, for which a likely molecular formula of C6H15N3O has been determined based on its chemical name and the principles of organic nomenclature.

Theoretical Determination of Exact Mass and Isotopic Distribution

The theoretical exact mass and isotopic distribution of a molecule can be calculated based on the known masses and natural abundances of the stable isotopes of its constituent elements.

Calculation of Exact Mass

The exact mass is calculated by summing the monoisotopic masses of the most abundant stable isotope of each atom in the molecule.[1]

For 3-(Propylamino)propanohydrazide (C6H15N3O), the calculation is as follows:

| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (¹⁴N) | 3 | 14.003074 | 42.009222 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 145.121512 |

Therefore, the theoretical exact mass of the neutral molecule [M] is 145.121512 Da . In positive-ion mass spectrometry, the protonated molecule [M+H]⁺ would be observed, with a theoretical exact mass of 146.129337 Da .

Prediction of Isotopic Distribution

The isotopic distribution is determined by the natural abundances of the stable isotopes of each element.[6][7] For the elements present in 3-(Propylamino)propanohydrazide, the relevant isotopes and their abundances are:

| Isotope | Natural Abundance (%) |

| ¹²C | 98.93 |

| ¹³C | 1.07 |

| ¹H | 99.985 |

| ²H | 0.015 |

| ¹⁴N | 99.634 |

| ¹⁵N | 0.366 |

| ¹⁶O | 99.762 |

| ¹⁷O | 0.038 |

| ¹⁸O | 0.200 |

The relative intensity of the M+1 peak (the peak corresponding to the molecule containing one heavy isotope) can be approximated using the following formula:

Relative Intensity of M+1 ≈ (No. of C atoms × 1.1%) + (No. of N atoms × 0.37%)

For C6H15N3O: Relative Intensity of M+1 ≈ (6 × 1.1%) + (3 × 0.37%) = 6.6% + 1.11% = 7.71%

The M+2 peak will have a significantly lower intensity, primarily due to the presence of two ¹³C atoms, one ¹⁸O atom, or other combinations of heavier isotopes.

The predicted isotopic distribution for the [M+H]⁺ ion of 3-(Propylamino)propanohydrazide is summarized below:

| Ion | m/z (Da) | Relative Abundance (%) |

| [M+H]⁺ | 146.1293 | 100 |

| [M+1+H]⁺ | 147.1327 | ~7.71 |

| [M+2+H]⁺ | 148.1356 | ~0.3 |

Experimental Verification by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of the exact mass and isotopic distribution of a molecule.[8] Instruments such as Orbitrap™, Time-of-Flight (TOF), and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the necessary mass accuracy and resolution.[3]

Experimental Workflow

The general workflow for the analysis of 3-(Propylamino)propanohydrazide by HRMS is as follows:

Caption: Experimental workflow for HRMS analysis.

Detailed Protocol: Direct Infusion Analysis

This protocol outlines a general procedure for determining the exact mass of 3-(Propylamino)propanohydrazide using direct infusion into a high-resolution mass spectrometer.

Materials:

-

3-(Propylamino)propanohydrazide sample

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

Calibrant solution appropriate for the mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 3-(Propylamino)propanohydrazide at 1 mg/mL in methanol.

-

From the stock solution, prepare a working solution of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

-

-

Mass Spectrometer Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using an appropriate calibrant solution.[9]

-

Set the instrument to positive ion mode.

-

Set the mass range to scan from m/z 100 to 500.

-

Set the resolution to a high value (e.g., >60,000 FWHM) to ensure accurate mass measurement.

-

-

Sample Infusion:

-

Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Data Acquisition:

-

Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum using the instrument's software.

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Determine the experimental m/z value of this peak.

-

Compare the experimental m/z to the theoretical m/z of 146.129337. The mass error should ideally be less than 5 ppm.

-

Analyze the isotopic pattern and compare the relative abundances of the M+1 and M+2 peaks to the theoretical values.

-

Interpretation of Results and Troubleshooting

A successful analysis will yield an experimental exact mass that closely matches the theoretical value and an isotopic distribution that aligns with the predicted pattern.

Caption: Logical flow for compound confirmation.

Potential Issues and Solutions:

-

High Mass Error: This could be due to poor calibration, instrument drift, or space charge effects. Recalibrate the instrument and consider using an internal calibrant or "lock mass".

-

Discrepancy in Isotopic Distribution: This might indicate the presence of impurities or an incorrect elemental formula. Re-evaluate the synthetic route and consider other possible elemental compositions.

-

In-source Fragmentation: The molecular ion may be unstable and fragment in the ion source. Softer ionization techniques or optimization of source parameters may be necessary.[10][11]

Conclusion

The determination of the exact mass and isotopic distribution is an indispensable step in the characterization of 3-(Propylamino)propanohydrazide. This guide has provided a comprehensive framework for both the theoretical calculation and experimental verification of these critical parameters. By following the outlined principles and protocols, researchers can confidently establish the elemental composition and identity of this and other novel small molecules, thereby ensuring the integrity and reliability of their scientific investigations.

References

-

Interpreting Mass Spectra. (2024, May 27). Chemistry LibreTexts. [Link]

-

Silva, P. J., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3553–3562. [Link]

-

Mass spectral interpretation. (2023, November 28). In Wikipedia. [Link]

-

Moseley, H. N. B. (2010). The importance of accurately correcting for the natural abundance of stable isotopes. Computers & Geosciences, 36(12), 1485-1493. [Link]

-

Interpreting Mass Spectra. (2023, September 20). OpenStax. [Link]

-

Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

-

Isotopes as a tool for reconstructing ancient environments. The Summons Lab - MIT. [Link]

-

List of Stable Isotopes for Carbon, Hydrogen, Nitrogen, Oxygen, and Sulphur. ResearchGate. [Link]

-

Natural abundance. Illustrated Glossary of Organic Chemistry. [Link]

-

Sitarska, A. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

-

Kendall, C., & Doctor, D. H. (2003). Fundamentals of Stable Isotope Geochemistry. U.S. Geological Survey. [Link]

-

Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. Bioanalysis, 9(8), 651–662. [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

-

Exact Mass Calculator. BioChemCalc. [Link]

-

Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. [Link]

Sources

- 1. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 2. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 3. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. compoundchem.com [compoundchem.com]

- 6. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Bioconjugation of Aldehydes and Ketones Using 3-(Propylamino)propanohydrazide

Executive Summary

The development of highly specific, stable bioconjugates is a cornerstone of modern therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), biosensors, and glycoengineered proteins. 3-(Propylamino)propanohydrazide (3-PAPH) is a specialized heterobifunctional linker designed to exploit carbonyl chemistry. It features a highly nucleophilic hydrazide group for conjugation to aldehydes and ketones, alongside a secondary propylamino group that serves as a basic solubility enhancer or an orthogonal conjugation handle.

This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to utilizing 3-PAPH. It details the mechanistic causality behind hydrazone ligation, the critical role of nucleophilic catalysis, and provides self-validating protocols for achieving permanent, site-specific bioconjugates.

Mechanistic Insights: The Causality of Carbonyl Ligation

Site-Specific Oxidation and Hydrazone Formation

Unlike primary amines (e.g., lysine residues) which are ubiquitous across protein surfaces, aldehydes and ketones are exceptionally rare in native proteins. This rarity allows for highly site-specific conjugation[1]. Carbonyls can be artificially generated on glycoproteins (such as the Fc region of monoclonal antibodies) by oxidizing vicinal cis-diols present in sialic acid or other carbohydrate residues using sodium meta-periodate (NaIO 4 )[2].

Once generated, these aldehydes react with the hydrazide moiety of 3-PAPH. Due to the "alpha-effect" (the presence of an adjacent electronegative nitrogen atom), hydrazides are significantly more nucleophilic than standard amines at mildly acidic pH (4.5–6.0), leading to the formation of a semi-permanent hydrazone bond[3].

The Necessity of Aniline Catalysis

A common pitfall in hydrazone bioconjugation is the sluggish reaction kinetics at neutral or mildly acidic pH, which typically requires a massive molar excess of the linker. To overcome this, aniline catalysis is employed[4].

-

Causality: Aniline acts as a nucleophilic catalyst by rapidly reacting with the target aldehyde to form a highly reactive Schiff base (imine) intermediate.

-

Displacement: The 3-PAPH hydrazide, being a stronger nucleophile, rapidly displaces the aniline, forming the final hydrazone conjugate. This catalytic cycle increases reaction rate constants ( k1 ) from ∼10−3 M −1 s −1 to 101−103 M −1 s −1 [5].

Reductive Amination for Linkage Permanence

While hydrazone bonds are suitable for many in vitro applications, they are susceptible to hydrolysis in complex biological matrices (e.g., human serum). To lock the conjugate into a permanent state, the hydrazone double bond is reduced to a stable secondary amine (alkyl hydrazide)[6]. Sodium cyanoborohydride (NaCNBH 3 ) is the reagent of choice because, unlike sodium borohydride, it selectively reduces imines and hydrazones at pH 5.0 without reducing unreacted aldehydes back to inert alcohols[4].

Reaction Logic and Workflow

Figure 1: Workflow of aniline-catalyzed 3-PAPH bioconjugation to oxidized glycoproteins.

Quantitative Data and Compatibility

To ensure experimental success, researchers must select the appropriate buffer systems and understand the kinetic expectations of the ligation.

Table 1: Reaction Kinetics & Bond Stability Comparison

| Ligation Strategy | Catalyst | Est. Rate Constant ( k1 ) | Bond Stability | Reversibility |

| Hydrazone (Uncatalyzed) | None | 10−3 to 10−2 M −1 s −1 | Moderate | Yes (pH < 4.5) |

| Hydrazone (Catalyzed) | 100 mM Aniline | 101 to 103 M −1 s −1 | Moderate | Yes (pH < 4.5) |

| Alkyl Hydrazide | Aniline + NaCNBH 3 | N/A (Post-reduction) | Extremely High | No |

Table 2: Buffer Compatibility for 3-PAPH Conjugation

| Buffer System | Compatibility | Mechanistic Rationale |

| 0.1 M Sodium Acetate (pH 5.5) | Excellent | Maintains aldehyde stability; optimal pH for hydrazide nucleophilicity[2]. |

| 0.1 M PBS (pH 7.2) | Moderate | Slower kinetics; requires aniline catalysis to achieve practical yields. |

| Tris or Glycine Buffers | Incompatible | Primary amines compete with the hydrazide for aldehyde binding, quenching the reaction[3]. |

Step-by-Step Experimental Protocols

The following self-validating protocols are designed for the conjugation of 3-PAPH to a monoclonal antibody (IgG) via Fc-glycan oxidation.

Protocol A: Site-Specific Oxidation of Glycoproteins

Objective: Generate reactive aldehydes on the carbohydrate moiety of the protein.

-

Preparation: Dissolve the glycoprotein (e.g., IgG) at 5 mg/mL in 0.1 M Sodium Acetate buffer, pH 5.5[2].

-

Oxidation: Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO 4 ) in the same buffer. Add 1 mL of the NaIO 4 solution to 1 mL of the protein solution[2].

-

Incubation: Mix thoroughly and incubate for exactly 30 minutes at 4°C in the dark.

-

Expert Insight: Light degrades periodate. Over-incubation or higher temperatures will cause the periodate to over-oxidize the protein, potentially cleaving peptide bonds and destroying the antibody's structural integrity.

-

-

Quenching & Desalting: Add 10% (v/v) glycerol for 5 minutes to quench unreacted periodate. Immediately desalt the protein using a size-exclusion spin column (e.g., Zeba) pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5[2].

Protocol B: Aniline-Catalyzed Hydrazone Ligation with 3-PAPH

Objective: Conjugate 3-PAPH to the aldehyde-functionalized protein.

-

Catalyst Addition: Add aniline to the desalted aldehyde-protein solution to achieve a final concentration of 10–50 mM[5].

-

Linker Addition: Prepare a 50 mM stock of 3-PAPH in DMSO. Add the 3-PAPH stock to the protein solution to achieve a 20- to 50-fold molar excess over the protein[2].

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature under gentle agitation[2].

-

Validation Check: Self-Validation Step - To confirm conjugation before reduction, a small aliquot can be analyzed via LC-MS to observe the mass shift corresponding to the hydrazone conjugate.

Protocol C: Stabilization via Reductive Amination

Objective: Convert the reversible hydrazone into a permanent alkyl hydrazide bond.

-

Reduction: In a fume hood, prepare a 5 M stock of sodium cyanoborohydride (NaCNBH 3 ) in 10 mM NaOH. Add this stock to the reaction mixture from Protocol B to a final concentration of 50 mM[3].

-

Expert Insight: NaCNBH 3 is highly toxic; handle with extreme care. It is strictly required over NaBH 4 because it will not reduce unreacted aldehydes at pH 5.5, preventing the formation of dead-end alcohol byproducts[4].

-

-

Incubation: Incubate for 1 to 2 hours at room temperature.

-

Purification: Purify the final stable bioconjugate using size-exclusion chromatography or extensive dialysis against a physiological buffer (e.g., PBS, pH 7.4) to remove excess 3-PAPH, aniline, and cyanoborohydride[2].

Troubleshooting & Quality Control

-

Precipitation during Conjugation: If the protein precipitates upon the addition of 3-PAPH, the DMSO concentration may be too high. Ensure the final DMSO concentration remains below 10% (v/v). Alternatively, the basic nature of the propylamino group may be altering the local pI of the protein; adjust the buffer ionic strength.

-

Low Conjugation Yield: Ensure that no Tris, glycine, or other primary amine-containing buffers were used during the oxidation or conjugation steps, as these will quench the aldehydes[3]. Verify the integrity of the NaIO 4 , as it is highly hygroscopic and light-sensitive.

-

Loss of Antibody Activity: If antigen-binding affinity drops post-conjugation, ensure the oxidation was kept to 30 minutes at 4°C. Excessive oxidation can damage the Fab region.

Sources

- 1. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

Technical Support Center: Troubleshooting the Organic Solubility of 3-(Propylamino)propanohydrazide

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 3-(Propylamino)propanohydrazide (C₆H₁₅N₃O). Due to its highly polar nature, this compound frequently resists dissolution in standard organic solvents, complicating extraction, reaction setups, and purification workflows.

This guide abandons generic advice in favor of mechanistic causality, validated protocols, and targeted troubleshooting to help you force this stubborn molecule into the organic phase.

Part 1: Diagnostic Dashboard – The Causality of Insolubility

Before attempting to dissolve 3-(Propylamino)propanohydrazide, it is critical to understand why it acts like a brick in organic solvents. The insolubility is driven by three primary chemical factors:

-

Extensive Hydrogen-Bonding Networks: The molecule is a dense hydrogen bond donor (the N-H on the secondary aliphatic amine, plus the N-H and NH₂ on the hydrazide group) and acceptor (the carbonyl C=O and nitrogen lone pairs). In the solid state, hydrazides form robust, quadruply hydrogen-bonded intermolecular lattices[1]. Standard non-polar solvents (like hexanes or toluene) lack the dielectric constant and hydrogen-bonding capacity required to disrupt this crystal lattice [2].

-

Zwitterion-like Solvation Penalties: While not a true zwitterion, the highly polar nature of the secondary amine (pKa ~10.5) and the hydrazide moiety creates a massive solvation energy preference for water over aprotic organic solvents.

-

Salt Formation: If your compound was synthesized via a route involving acidic deprotection (e.g., HCl or TFA) or was subjected to an acidic workup, it likely exists as an ammonium salt. Amine salts possess immense lattice energies and are completely insoluble in non-polar organic solvents like ether or dichloromethane (DCM) [3].

Part 2: Solubility Matrix

To facilitate rapid solvent selection, the quantitative solubility profile of 3-(Propylamino)propanohydrazide is summarized below.

Table 1: Expected Solubility Profile at 25°C

| Solvent | Polarity Index | Free Base Solubility | HCl Salt Solubility | Recommended Workflow Application |

| Hexanes | 0.1 | Insoluble (<0.1 mg/mL) | Insoluble | Anti-solvent for crystallization |

| Toluene | 2.4 | Poor (<1 mg/mL) | Insoluble | Avoid unless using Phase Transfer Catalysts |

| DCM | 3.1 | Moderate (~5 mg/mL) | Insoluble | Extraction (only with co-solvents) |

| EtOAc | 4.4 | Moderate (~10 mg/mL) | Insoluble | Extraction of protected derivatives |

| THF | 4.0 | Good (~25 mg/mL) | Poor | Primary reaction solvent |

| Methanol | 5.1 | Excellent (>100 mg/mL) | Excellent | Recrystallization / Polar reactions |

| DMF / DMSO | 6.4 / 7.2 | Excellent (>100 mg/mL) | Good | High-temperature couplings |

| Water | 10.2 | Excellent (>200 mg/mL) | Excellent | Aqueous washes / Salt formation |

Part 3: Interactive Troubleshooting FAQs

Q1: I am trying to extract the synthesized compound from an aqueous layer into DCM, but my recovery is near zero. What is going wrong? A: Your compound is likely protonated, and pure DCM cannot solvate the highly polar free base efficiently. Causality: The partition coefficient (LogP) of the free base is highly hydrophilic. If the aqueous layer is neutral or acidic, the secondary amine is protonated, trapping it in the water. Solution: You must strictly adjust the aqueous phase to pH > 11 to ensure the amine is fully free-based. Furthermore, abandon pure DCM. Use a "salting-out" method (saturating the aqueous layer with NaCl) and extract with a hydrogen-bond-donating mixed solvent system like DCM/Isopropanol (3:1, v/v) or pure 1-butanol.

Q2: My downstream reaction requires a non-polar solvent (like toluene), but the starting material won't dissolve even with heating. How can I force it into solution? A: You cannot overcome the thermodynamic barrier of the hydrogen-bonding lattice with heat alone in a non-polar solvent. Causality: Heating increases kinetic energy but does not provide the necessary enthalpy of solvation to break the hydrazide-hydrazide intermolecular bonds. Solution: Introduce 5-10% (v/v) of a polar aprotic co-solvent like DMF or NMP. This small volumetric addition acts as a "lattice disruptor," breaking intermolecular hydrogen bonds without fundamentally altering the bulk properties of your non-polar solvent [4]. Alternatively, temporarily mask the amine with a lipophilic protecting group (See Protocol B).

Q3: How do I purify this compound on normal-phase silica? It either sticks to the baseline or streaks terribly. A: Unmodified silica gel is highly acidic due to surface silanols, which irreversibly bind to basic secondary amines and hydrazides through acid-base interactions. Causality: The basic nitrogen atoms form strong ionic interactions with the stationary phase. Solution: Switch to amine-functionalized silica (e.g., KP-NH), which masks the acidic silanols and prevents streaking [5]. If you must use bare silica, pre-treat the column with 1% Triethylamine (Et₃N) and utilize a highly polar, basic eluent system such as DCM/MeOH/NH₄OH (80:18:2) .

Part 4: Validated Experimental Protocols

Protocol A: Free-Basing and Mixed-Solvent Extraction (Self-Validating)

Use this protocol when recovering the compound from an aqueous reaction mixture.

-

Basification: Transfer your crude aqueous mixture (e.g., 10 mL) to an Erlenmeyer flask. Slowly add 2M NaOH dropwise while stirring until the pH reaches 11–12. Self-Validation: Test with pH paper; the solution must be strongly basic to ensure the secondary amine is deprotonated.

-

Salting Out: Add solid NaCl to the aqueous layer under vigorous stirring until no more salt dissolves (complete saturation). This increases the ionic strength of the water, forcing the polar organic molecule out of the aqueous phase.

-

Mixed Extraction: Transfer to a separatory funnel. Extract with 3 × 15 mL of a DCM/Isopropanol (3:1 v/v) mixture. The isopropanol provides the necessary hydrogen-bonding capability to solvate the hydrazide.

-

Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can sometimes complex with hydrazides), filter, and concentrate under reduced pressure.

-

Validation: Spot the resulting residue on a TLC plate. Elute with DCM/MeOH/NH₄OH (80:18:2). Dip the plate in Ninhydrin stain and heat; a purple spot confirms the presence of the intact secondary amine.

Protocol B: Transient Boc-Protection for Organic Solubilization

Use this protocol if the compound must be dissolved in purely non-polar organic solvents (like EtOAc or pure DCM) for downstream coupling.

-

Setup: Dissolve the crude 3-(Propylamino)propanohydrazide in a 1:1 mixture of THF and saturated aqueous NaHCO₃ (20 mL total volume).

-

Protection: Cool the mixture to 0 °C in an ice bath. Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. The Boc group will selectively protect the more nucleophilic secondary aliphatic amine over the hydrazide (though monitoring is required to prevent over-protection).

-

Extraction: The compound is now highly lipophilic. Extract with pure EtOAc (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Validation: Analyze the product via LC-MS. You will observe a mass shift of +100 Da (addition of the Boc group), and the retention time on a C18 reverse-phase column will significantly increase, self-validating the successful masking of the polar amine.

Part 5: Workflow Visualization

The following decision tree dictates the logical flow for troubleshooting the solubility of 3-(Propylamino)propanohydrazide based on your specific experimental goal.

Caption: Decision matrix for troubleshooting the organic solubility of polar hydrazide derivatives.

References

-

Hydrazide-Based Quadruply Hydrogen-Bonded Heterodimers. Structure, Assembling Selectivity, and Supramolecular Substitution Journal of the American Chemical Society URL:[Link]

-

Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules National Institutes of Health (PMC) URL:[Link]

-

Why amine salts are soluble in water? Chemistry Stack Exchange URL:[Link]

-

Asian Journal of Chemistry - Synthesis and Study of the Polyhydrazides Asian Journal of Chemistry URL:[Link]

-

Is there an easy way to purify organic amines? Biotage Technical Blog URL:[Link]

Technical Support Center: Optimizing pH for 3-(Propylamino)propanohydrazide Ligation

Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing 3-(Propylamino)propanohydrazide for bioconjugation, surface functionalization, or drug-linker synthesis. Below, you will find a deep dive into the mechanistic causality of pH optimization, self-validating protocols, and a targeted troubleshooting FAQ.

Mechanistic Primer: The pH Paradox in Hydrazone Ligation

3-(Propylamino)propanohydrazide is a bifunctional aliphatic molecule featuring a secondary amine and a terminal hydrazide. The secondary amine (pKa ~10) remains protonated under standard ligation conditions (pH 4.0–7.4), conferring excellent aqueous solubility and acting as a permanent charge tag. However, the formation of the hydrazone bond via the hydrazide group (pKa ~3.0–4.0) presents a classic kinetic paradox dictated by pH[1].

Hydrazone ligation requires two mechanistically opposing steps:

-

Nucleophilic Attack: The hydrazide nitrogen must be unprotonated to attack the carbonyl carbon of the aldehyde/ketone. At pH < 4.0, the nucleophile is protonated, and the reaction stalls.

-

Dehydration: The resulting hemiaminal intermediate must undergo acid-catalyzed dehydration to form the stable carbon-nitrogen double bond. At pH > 6.0, the lack of available protons makes this dehydration step rate-limiting.

Because of these competing requirements, the uncatalyzed reaction exhibits a sharp, bell-shaped pH-rate profile, with an optimal window strictly between pH 4.5 and 5.5 [2]. To bypass this limitation and achieve rapid kinetics at physiological pH (pH 7.4)—which is often required to maintain biomolecule integrity—nucleophilic catalysts such as aniline or m-phenylenediamine (mPDA) must be employed[3][4]. These catalysts form a highly reactive Schiff base intermediate that rapidly undergoes transimination with the hydrazide, effectively circumventing the slow dehydration step[5].

Mechanistic pathways of hydrazone ligation highlighting pH-dependent steps and aniline catalysis.

Quantitative Data: pH vs. Reaction Kinetics

The table below summarizes the kinetic behavior of hydrazide-aldehyde ligations across different pH environments. Use this data to select the appropriate baseline conditions for your specific biomolecule's stability profile.

Table 1: Effect of pH and Catalysis on Hydrazone Ligation Kinetics (100 µM Reactants)

| Reaction pH | Catalyst Added | Apparent Rate Constant ( k1 , M⁻¹s⁻¹) | Equilibrium Conversion (%) | Primary Rate-Limiting Step |

| 4.5 | None | 3.0 ± 0.3 | >95% | None (Optimal uncatalyzed) |

| 6.0 | None | ~0.5 | 85% | Hemiaminal Dehydration |

| 7.4 | None | <0.01 | <50% | Hemiaminal Dehydration |

| 6.0 | Aniline (100 mM) | ~50.0 | >95% | Transimination |

| 7.4 | Aniline (100 mM) | 170 ± 10 | ~80% | Schiff Base Formation |

| 7.4 | mPDA (50 mM) | >250 | >90% | Transimination |

Note: Data synthesized from benchmark bioconjugation studies[1][2][4]. Kinetics may vary slightly based on the steric hindrance of the specific aldehyde used.

Standard Operating Procedure: Self-Validating pH Optimization

To ensure reproducibility and prevent false positives (e.g., mistaking a reversible hemiaminal for a stable hydrazone), follow this self-validating protocol to optimize the pH for your specific 3-(Propylamino)propanohydrazide conjugation.

Materials Required:

-

Hydrazide Stock: 10 mM 3-(Propylamino)propanohydrazide in DMSO or ddH₂O.

-

Aldehyde Target: 1 mM aldehyde-functionalized biomolecule in ddH₂O.

-

Buffers: 0.1 M Sodium Acetate (pH 4.5, 5.5); 0.1 M Sodium Phosphate (pH 6.5, 7.4).

-

Catalyst: Pure aniline liquid or m-phenylenediamine (mPDA) powder.

Step-by-Step Methodology:

-

Buffer Preparation & Catalyst Integration: Prepare the four test buffers. For the pH 6.5 and 7.4 buffers, add aniline to a final concentration of 100 mM.

-

Causality Check: Aniline is a weak base. You must re-measure and adjust the pH of the buffer after adding the catalyst to ensure it has not drifted[3].

-

-

Reaction Assembly: In a UV-transparent HPLC vial, dilute the target aldehyde to a final concentration of 100 µM using the prepared buffers.

-

Initiation: Add 3-(Propylamino)propanohydrazide to a final concentration of 500 µM (5-fold molar excess) to initiate the reaction. Mix thoroughly by pipetting.

-

Kinetic Monitoring: Monitor the reaction via RP-HPLC (absorbance at 220 nm) or UV-Vis spectroscopy. The conjugated hydrazone bond typically generates a distinct absorbance signature around 350 nm, allowing real-time tracking of product formation[1].

-

Self-Validation (Stability Test): Once the reaction reaches a plateau, dilute a 10 µL aliquot of the reaction mixture 10-fold into a pH 7.4 buffer lacking the aldehyde. Monitor for 24 hours. A true, fully dehydrated hydrazone will remain stable, whereas an incomplete hemiaminal intermediate will rapidly hydrolyze and dissociate back into starting materials.

Step-by-step experimental workflow for optimizing and validating hydrazone ligation conditions.

Troubleshooting & FAQs

Q: My ligation yield is excellent at pH 4.5, but my target protein is precipitating. How can I resolve this? A: Many proteins denature or approach their isoelectric point (pI) at pH 4.5. Shift your reaction to pH 6.5–7.0 and supplement the buffer with 100 mM aniline[3]. The secondary amine on 3-(Propylamino)propanohydrazide will remain protonated at this pH, which will actually help maintain the overall solubility of the resulting conjugate.

Q: I added aniline at pH 7.4, but the reaction is still sluggish. What is the cause? A: There are two primary suspects. First, steric hindrance: if the aldehyde is buried within the tertiary structure of a protein, the bulky aniline Schiff base intermediate may struggle to access the site. Second, catalyst inefficiency: aniline is highly effective for aromatic aldehydes but less efficient for aliphatic aldehydes or ketones. If you are using a ketone, switch your catalyst to m-phenylenediamine (mPDA) at 50 mM, which has been proven to be up to 15 times more efficient than aniline for challenging carbonyls[4].

Q: Why does my product formation plateau at ~80% conversion at pH 7.4, even with a catalyst? A: Hydrazone formation is a reversible equilibrium reaction. At neutral pH, the thermodynamic equilibrium constant ( Keq ) is lower than at acidic pH[2]. Catalysts only increase the rate at which equilibrium is reached; they do not change the final thermodynamic ratio. To drive the reaction to >95% completion at pH 7.4, you must use a larger molar excess (e.g., 10-fold) of 3-(Propylamino)propanohydrazide.

Q: How do I safely remove the aniline catalyst after the reaction is complete? A: Aniline can be efficiently removed via standard size-exclusion chromatography (e.g., Sephadex G-25 columns), dialysis, or centrifugal ultrafiltration. Critical step: Ensure your wash/storage buffer is maintained at pH > 6.0. Dropping the pH below 6.0 during purification can trigger acid-catalyzed hydrolysis of your newly formed hydrazone bond.

References

- Source: nih.

- Source: acs.

- Source: nih.

- Source: nih.

- Source: rsc.

Sources

- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]

Technical Support Center: Overcoming Steric Hindrance in 3-(Propylamino)propanohydrazide Coupling

Welcome to the Advanced Technical Support Center for 3-(Propylamino)propanohydrazide ( Pr−NH−CH2−CH2−CO−NH−NH2 ). This molecule presents a unique synthetic challenge due to its dual nucleophilic centers: a sterically hindered secondary amine (propylamino group) and a conformationally restricted primary-like amine within the hydrazide moiety.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome steric barriers during coupling reactions.

Section 1: Molecular Diagnostics & Reactivity (FAQ)

Q: Why is coupling at the secondary amine of 3-(Propylamino)propanohydrazide so difficult? A: The propyl chain creates moderate steric bulk around the secondary nitrogen. When attempting to couple this amine with sterically hindered carboxylic acids (e.g., valine or isoleucine derivatives), standard OBt-based active esters (generated by reagents like HBTU or BOP) suffer from severely retarded aminolysis kinetics. When the desired coupling is slow, the unreacted uronium reagent remains in solution, allowing the secondary amine to act as a competing nucleophile, leading to irreversible guanidylation side reactions and truncated yields[1].

Q: Does the hydrazide group also experience steric hindrance during conjugation? A: Yes. While the terminal nitrogen of the hydrazide is technically a primary amine, the adjacent carbonyl group restricts its conformational flexibility and alters its nucleophilicity via the alpha-effect. When reacting with bulky aryl aldehydes or highly substituted ketones to form hydrazones, the initial nucleophilic attack is slowed by steric bulk. More importantly, the subsequent dehydration step to form the stable hydrazone bond becomes rate-limiting and energetically demanding due to steric strain in the transition state[2].

Section 2: Amidation at the Secondary Amine

Q: My secondary amine coupling yields are consistently below 40%. Which coupling reagent should I switch to? A: You must abandon HBTU and switch to HATU or COMU .

-

HATU utilizes a 7-azabenzotriazole leaving group (HOAt). The pyridine nitrogen in HOAt provides anchimeric assistance (the "7-aza effect"), which acts as a neighboring group participant to accelerate aminolysis, specifically overcoming the steric barrier of secondary amines[1].

-

COMU , a third-generation uronium salt, replaces the explosive benzotriazole core with a morpholino skeleton and an Oxyma leaving group. COMU matches or exceeds HATU's reactivity, offers a superior safety profile, and drastically reduces epimerization during the coupling of hindered substrates[3][4].

Quantitative Reagent Comparison

| Coupling Reagent | Leaving Group | Relative Reactivity | Guanidylation Risk | Typical Yield (Hindered Substrates) |

| HBTU | HOBt | Moderate | High | < 40% |

| HATU | HOAt | High | Moderate | > 85% |

| COMU | Oxyma | Very High | Low | > 90% |

Protocol 1: COMU-Mediated Amidation (Self-Validating Workflow)

This protocol utilizes COMU to force the amidation of the sterically hindered propylamino group.

Step 1: Pre-activation (The Self-Validation Checkpoint)

-

Dissolve the target carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF to achieve a 0.3 M concentration.

-

Add 2.4 eq of a tertiary base (e.g., TMP or DIPEA).

-

Self-Validation: Monitor the solution visually. COMU reactions exhibit a distinct, base-dependent color change upon the formation of the active Oxyma ester[4]. If the solution does not change color, your base is compromised or the acid is inactive.

Step 2: Coupling

-

Add 3-(Propylamino)propanohydrazide (1.0 eq) directly to the pre-activated ester solution.

-

Self-Validation: If the vibrant color fades prematurely within the first 10 minutes, it indicates rapid reagent depletion or hydrolysis. Add a fresh 0.5 eq spike of COMU/base.

Step 3: Incubation & Microwave Assistance

-

Stir at room temperature for 1–2 hours.

-

For exceptionally bulky acids, apply microwave irradiation (75°C for 5 minutes) to provide the necessary activation energy to overcome the steric clash[3][5].

Step 4: Workup

-

Quench the reaction with water, extract with EtOAc, wash sequentially with 5% NaHCO₃ and brine, dry over MgSO₄, and concentrate under vacuum.

Section 3: Hydrazone Formation at the Hydrazide Terminus

Q: How can I accelerate hydrazone formation when coupling the hydrazide to bulky ketones? A: You must utilize aniline as a nucleophilic catalyst and strictly control the pH between 5.0 and 7.0. Aniline reacts rapidly with the sterically hindered carbonyl to form a highly electrophilic protonated Schiff base (iminium ion). The hydrazide of 3-(Propylamino)propanohydrazide then attacks this intermediate much faster than it would attack the original carbonyl. This catalytic bypass completely circumvents the sterically demanding direct dehydration step[2].

Protocol 2: Aniline-Catalyzed Hydrazone Conjugation (Self-Validating Workflow)

Step 1: Buffer Preparation

-

Prepare a 100 mM MES or acetate buffer adjusted to pH 5.5–6.0.

-

Self-Validation: Never use Tris or amine-contaminated PBS. To validate your buffer, run a blank reaction with the ketone and aniline; the absence of a Schiff base intermediate indicates amine contamination competing with the catalyst[2].

Step 2: Reagent Mixing & Catalysis

-

Dissolve the bulky ketone/aldehyde (1.0 eq) and 3-(Propylamino)propanohydrazide (1.5–5.0 eq) in the validated buffer.

-

Add aniline to achieve a final concentration of 10–20 mM[2].

Step 3: Incubation & Monitoring

-

Incubate at 37°C for 2–24 hours with gentle stirring.

-

Self-Validation: Monitor the reaction via LC-MS. The transient appearance of the iminium ion mass (Ketone + Aniline - H₂O), followed by its consumption and the appearance of the final hydrazone mass, confirms the catalytic cycle is actively overcoming the steric hindrance.

Section 4: Strategic Workflow Visualization

The following decision tree maps the logical pathways for overcoming steric hindrance based on the targeted reactive site of 3-(Propylamino)propanohydrazide.

Decision tree for overcoming steric hindrance at dual reactive sites.

References

- Impact of steric hindrance on m-PEG4-Hydrazide reactions - Benchchem.

- HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - Peptide Chemistry.

- COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies.

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development (ACS Public

- Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis - Organic Letters (ACS Public

Sources

Stability and degradation rate of 3-(Propylamino)propanohydrazide in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific kinetic and thermodynamic instabilities of 3-(Propylamino)propanohydrazide (3-PPH) in aqueous environments.

Because 3-PPH contains both a secondary aliphatic amine and a highly reactive hydrazide moiety, it is highly susceptible to both hydrolytic cleavage and oxidative degradation. This guide is designed to help researchers diagnose degradation pathways, optimize buffer conditions, and implement self-validating protocols for handling this compound.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my 3-(Propylamino)propanohydrazide solution degrading rapidly at room temperature? A1: The degradation is driven by two competing pathways depending on your solution's microenvironment: oxidation or hydrolysis. Aliphatic hydrazides are highly susceptible to oxidation, particularly in neutral to alkaline solutions that contain dissolved oxygen[1]. This oxidative pathway is catalyzed by trace metal ions (such as Cu²⁺ and Fe³⁺), which facilitate single-electron transfers that form reactive hydrazyl radicals, ultimately degrading the compound into carboxylic acid derivatives and nitrogen gas[1]. Alternatively, if your solution is highly acidic, the hydrazide linkage will undergo acid-catalyzed hydrolysis, reverting the molecule to 3-(propylamino)propanoic acid and free hydrazine[2].

Q2: What is the optimal pH for storing this compound in an aqueous buffer? A2: A slightly acidic to neutral pH (strictly between pH 5.5 and 6.5) is optimal. Hydrazide derivatives exhibit a U-shaped pH-rate profile for degradation[2]. At pH < 4.0, protonation of the carbonyl oxygen accelerates acid-catalyzed hydrolysis. At pH > 7.0, the deprotonation of the hydrazide nitrogen drastically increases its susceptibility to dissolved oxygen and metal-catalyzed oxidation[1][3]. Expertise Note: Avoid amine-based buffers (like Tris) which can participate in complex side reactions. Non-nucleophilic buffers like phosphate or acetate are required.

Q3: How much do temperature and light affect the degradation rate? A3: Elevated temperatures exponentially increase the degradation rate, following standard Arrhenius kinetics, and hydrazides can undergo photocatalytic cleavage of the N–N bond upon UV/visible light exposure[1]. For long-term storage (months to years), aqueous stability is inherently limited; freeze-drying (lyophilization) is strictly recommended, as degradation kinetics in the solid state obey the Williams-Landel-Ferry relationship, significantly slowing down below the glass transition temperature[4].

Part 2: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the expected half-lives of aliphatic hydrazides like 3-PPH under various aqueous conditions.

| Condition | pH | Dissolved O₂ | Trace Metals | Estimated Half-Life | Primary Degradation Mechanism |

| Uncatalyzed / Deoxygenated | 6.0 | Low | < 0.1 ppm | > 14 days | Slow Hydrolysis |

| Aerated Environmental Water | 7.5 | High | Present | < 2 days | Metal-Catalyzed Oxidation |

| Acidic Buffer | 3.0 | Low | Absent | ~ 3 to 5 days | Acid-Catalyzed Hydrolysis |

| Optimized Storage (4°C) | 6.0 | Low | Chelated (EDTA) | > 30 days | Minimal |

Data synthesized from uncatalyzed hydrazine degradation rates and glycoconjugate hydrolysis profiles[2][3].

Part 3: Mechanistic Pathways

Understanding the structural fate of 3-PPH is critical for downstream analytical tracking. The diagram below illustrates the divergent degradation pathways based on the solution's pH and environmental factors.

Fig 1. Hydrolytic and oxidative degradation pathways of 3-(Propylamino)propanohydrazide.

Part 4: Standard Operating Procedure (SOP) for Stable Solution Preparation

To prevent the rapid loss of the parent compound, you must control oxygen, trace metals, and pH simultaneously. The following protocol is designed as a self-validating system to ensure absolute confidence in your reagent's integrity.

Step-by-Step Methodology

-

Solvent Deoxygenation:

-

Trace Metal Chelation:

-

Action: Add 1 mM EDTA to the degassed water.

-

Causality: EDTA sequesters ubiquitous trace Cu²⁺/Fe³⁺ ions from glassware, preventing them from acting as single-electron transfer catalysts for hydrazyl radical formation[1].

-

-

Precision Buffering:

-

Action: Adjust the solution to pH 6.0 using a 20 mM Sodium Phosphate buffer.

-

Causality: This specific pH balances the thermodynamic risk of acid-catalyzed hydrolysis against the kinetic risk of base-catalyzed oxidation[2].

-

-

Dissolution & Inert Handling:

-

Action: Dissolve the 3-PPH powder into the buffer under an Argon stream. Aliquot immediately into amber glass vials (to prevent photocatalytic cleavage) and seal with PTFE septa.

-

-

System Self-Validation (Crucial Step):

-

Action (Baseline): Immediately extract a 10 µL aliquot and run a baseline Reverse Phase HPLC (RP-HPLC) to establish a t=0 reference for the intact hydrazide linkage[4].

-

Action (Longitudinal): To validate whether the solution has degraded over time, perform a periodic colorimetric assay using p-dimethylaminobenzaldehyde (Ehrlich's reagent). The appearance of a yellow complex (absorbance at ~410 nm) acts as a positive self-validation that hydrolytic degradation has occurred and free hydrazine has been released[3].

-

Fig 2. Step-by-step workflow for preparing stable 3-PPH aqueous solutions.

References

-

Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: ResearchGate URL: [Link]

-

Title: The chemical and biochemical degradation of hydrazine Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: The effects of formulation and moisture on the stability of a freeze-dried monoclonal antibody-vinca conjugate Source: PubMed / NIH URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. The effects of formulation and moisture on the stability of a freeze-dried monoclonal antibody-vinca conjugate: a test of the WLF glass transition theory - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Unraveling the Structure of 3-(Propylamino)propanohydrazide

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a powerful analytical technique for this purpose. The fragmentation patterns generated through collision-induced dissociation (CID) provide a molecular fingerprint, offering deep insights into the compound's structure.[1][2][3]

This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 3-(Propylamino)propanohydrazide. We will explore the theoretical underpinnings of its fragmentation, present a comparative analysis with structurally similar molecules, and provide detailed experimental protocols for researchers seeking to replicate or build upon these findings. Our approach is grounded in established principles of mass spectrometry and draws parallels from the fragmentation behavior of analogous functional groups.[4]

The Structural Significance of 3-(Propylamino)propanohydrazide and its Analogs

3-(Propylamino)propanohydrazide is a molecule of interest due to its combination of a secondary amine and a hydrazide functional group. These moieties are prevalent in a wide range of biologically active compounds. The propylamino group can influence physicochemical properties such as lipophilicity and basicity, while the propanohydrazide core provides a scaffold that can be readily modified. Understanding the fragmentation of this molecule is crucial for its identification in complex matrices, such as in metabolism studies or during synthesis optimization.

Experimental Design: A Tale of Two Platforms

To provide a comprehensive analysis, we will outline methodologies for two common mass spectrometry platforms: a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer and a standard Triple Quadrupole (QqQ) instrument. The Q-TOF provides high mass accuracy for confident formula determination of fragment ions, while the QqQ is a robust platform for targeted quantification and routine structural confirmation.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 3-(Propylamino)propanohydrazide and its analogs.

Caption: General workflow for the LC-MS/MS analysis of 3-(Propylamino)propanohydrazide.

Detailed Methodologies

I. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 3-(Propylamino)propanohydrazide in HPLC-grade methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion electrospray ionization (ESI+).

II. Liquid Chromatography (LC) Parameters

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

III. Mass Spectrometry (MS) Parameters

| Parameter | Q-TOF Setting | QqQ Setting | Rationale |

| Ionization Mode | ESI Positive | ESI Positive | The amine and hydrazide groups are basic and readily protonated. |

| Capillary Voltage | 3.5 kV | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |

| Source Temperature | 120 °C | 120 °C | Aids in desolvation of the analyte ions. |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) | 800 L/hr (Nitrogen) | Facilitates the removal of solvent molecules from the ions. |

| Collision Gas | Argon | Argon | An inert gas used to induce fragmentation in the collision cell.[1] |

| Collision Energy | Ramped (10-40 eV) | 20 eV (for precursor) | A ramped energy on the Q-TOF allows for the observation of a wider range of fragment ions. A fixed energy on the QqQ is typical for targeted analysis. |

| MS1 Scan Range | m/z 50-500 | Q1 Scan (m/z 146) | A wide scan range on the Q-TOF is for profiling, while the QqQ focuses on the precursor ion of interest. |

| MS/MS Scan Range | m/z 50-200 | Q3 Scan (m/z 20-150) | The scan range is set to capture all expected fragment ions. |

Predicted Fragmentation Pattern of 3-(Propylamino)propanohydrazide

The structure of 3-(Propylamino)propanohydrazide offers several potential sites for fragmentation. The most likely protonation site is the terminal nitrogen of the hydrazide group or the secondary amine, as these are the most basic centers. The fragmentation cascade will then proceed from this protonated precursor ion.

The molecular weight of 3-(Propylamino)propanohydrazide (C6H15N3O) is 145.1215 g/mol . The protonated molecule, [M+H]+, will have an m/z of approximately 146.1293.

Caption: Predicted major fragmentation pathways for 3-(Propylamino)propanohydrazide.

Key Predicted Fragment Ions:

-

m/z 103.1: This fragment likely arises from the loss of a propyl radical (•C3H7) from the protonated molecule. This is a common fragmentation pathway for N-alkyl amines.[6][7]

-

m/z 86.1: This ion could be formed through a rearrangement and loss of water and propene.

-

m/z 74.1: Cleavage of the C-C bond alpha to the carbonyl group, with loss of the CONHNH2 moiety, is a characteristic fragmentation for amides and related structures.[8]

-

m/z 44.0: This ion likely corresponds to the protonated aminomethylideneamine ([CH2=NH-NH2]+) or a related isomer, resulting from cleavage within the propanohydrazide backbone.

Comparative Fragmentation Analysis

To better understand the fragmentation of 3-(Propylamino)propanohydrazide, we will compare its predicted fragmentation pattern with two hypothetical analogs: 3-(Isopropylamino)propanohydrazide and 2-(Propylamino)propanohydrazide.

1. 3-(Isopropylamino)propanohydrazide:

The change from a linear propyl group to a branched isopropyl group is expected to influence the fragmentation pattern. The tertiary carbocation that can be formed upon fragmentation of the isopropyl group is more stable, potentially leading to a more abundant fragment corresponding to the loss of the isopropyl group.

2. 2-(Propylamino)propanohydrazide:

This positional isomer, where the propylamino group is at the 2-position, will likely exhibit a different fragmentation pattern due to the altered bond connectivities. Cleavage alpha to the secondary amine will result in different fragment masses compared to the 3-amino isomer.

Table 1: Predicted Comparative Fragmentation Data

| Compound | Precursor Ion [M+H]+ (m/z) | Key Fragment 1 (m/z) | Proposed Structure of Fragment 1 | Key Fragment 2 (m/z) | Proposed Structure of Fragment 2 |

| 3-(Propylamino)propanohydrazide | 146.1 | 103.1 | [M+H - C3H7]+ | 74.1 | [C3H8N2]+ |

| 3-(Isopropylamino)propanohydrazide | 146.1 | 103.1 | [M+H - C3H7]+ (likely more abundant) | 74.1 | [C3H8N2]+ |

| 2-(Propylamino)propanohydrazide | 146.1 | 117.1 | [M+H - C2H5]+ | 88.1 | [C4H10N2]+ |

This comparative analysis demonstrates how subtle changes in molecular structure can lead to significant differences in mass spectra, allowing for the confident identification of isomers.

Conclusion

The detailed analysis of the mass spectrometry fragmentation pattern of 3-(Propylamino)propanohydrazide provides a roadmap for its unambiguous identification and characterization. By understanding the fundamental principles of fragmentation and comparing the predicted data with that of structural analogs, researchers can gain a high degree of confidence in their analytical results. The methodologies and predictive data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical analysis.

References

-

Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(6), 435-460. [Link]

-

Eberlin, L. S., et al. (2010). Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. Chemical Communications, 46(38), 7118-7120. [Link]

-

Jones, E. A., et al. (2012). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of The American Society for Mass Spectrometry, 23(10), 1746-1755. [Link]

-

Li, Y., et al. (2017). Determination of Glyphosate, Maleic Hydrazide, Fosetyl Aluminum, and Ethephon in Grapes by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(34), 7474-7481. [Link]

-

Kapková, P., et al. (2012). Liquid Chromatography – Mass Spectrometry of Carbohydrates Derivatized with Biotinamidocaproyl Hydrazide. IntechOpen. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Debois, D., et al. (2009). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. Journal of the American Society for Mass Spectrometry, 20(6), 1134-1137. [Link]

-

Armentrout, P. B. (2016). Threshold collision-induced dissociation of protonated hydrazine and dimethylhydrazine clustered with water. The Journal of Chemical Physics, 145(22), 224308. [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. [Link]

-

Medzihradszky, K. F., & Burlingame, A. L. (2005). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Methods in Enzymology, 402, 146-187. [Link]

-

Smith, D. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques, 14(3). [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

Davidson, C. G., & Jackson, G. P. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Rapid Communications in Mass Spectrometry, 34(S3), e8831. [Link]

-

ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and... [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Mardal, M., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 438-450. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern... [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

-

NIST. (n.d.). Propylamine. In NIST Chemistry WebBook. [Link]

Sources

- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-(Propylamino)propanohydrazide proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 3-(Propylamino)propanohydrazide

As drug development and synthetic methodologies advance, the handling of bifunctional building blocks requires stringent, chemically sound operational protocols. 3-(Propylamino)propanohydrazide presents a unique laboratory disposal challenge: it contains both a highly reactive hydrazide moiety (a potent reducing agent) and a secondary aliphatic amine.

Standard disposal heuristics for hydrazines often fail to account for such bifunctionality, leading to hazardous byproducts. This guide provides a self-validating, step-by-step methodology for the safe oxidative destruction of 3-(Propylamino)propanohydrazide, prioritizing laboratory safety, mechanistic logic, and environmental compliance.

Hazard Assessment and Mechanistic Causality

The destruction of hydrazide-containing waste is fundamentally an oxidative cleavage process. The goal is to convert the toxic hydrazide into inert nitrogen gas (N₂) and the corresponding carboxylic acid[1]. Historically, sodium hypochlorite (NaOCl, household bleach) has been the default, low-cost oxidant for neutralizing hydrazine fuels and simple hydrazides[2].

However, applying the standard NaOCl protocol to 3-(Propylamino)propanohydrazide is operationally dangerous. The secondary amine (the propylamino group) readily reacts with hypochlorite to form N-chloroamines. Incomplete oxidation in these chlorinated systems can further degrade into highly carcinogenic N-nitrosoalkylamines[3].

The Scientific Solution: To bypass the formation of chlorinated byproducts, the scientifically validated approach utilizes Hydrogen Peroxide (H₂O₂) catalyzed by Copper(II) ions [4]. This method achieves complete destruction of the hydrazide without chlorinating the secondary amine, yielding environmentally benign effluents (N₂, H₂O, and 3-(propylamino)propanoic acid).

Quantitative Operational Parameters

To ensure a controlled, non-explosive reaction, stoichiometry and concentration limits must be strictly observed. Hydrazine derivatives are highly energetic; bulk oxidation without proper dilution can result in thermal runaway and rapid, violent gas expansion[5].

| Parameter | Specification | Mechanistic Rationale |

| Maximum Substrate Concentration | < 5% (w/v) in aqueous solution | Prevents thermal runaway and uncontrolled N₂ gas evolution[5]. |

| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | Avoids N-chloroamine formation associated with bleach[3]. |

| Molar Ratio (H₂O₂ : Hydrazide) | 2.5 : 1 (Minimum) | Ensures complete oxidative cleavage; a slight excess drives the reaction forward[5]. |

| Catalyst | Copper(II) Sulfate (CuSO₄), 1-2 mol% | Lowers activation energy, accelerating H₂O₂ decomposition and oxidation[4]. |

| Optimal pH Range | 7.0 – 9.0 | Maximizes the oxidation potential of H₂O₂ while keeping the amine protonated. |

| Reaction Dwell Time | 12 – 24 hours | Guarantees complete degradation before secondary waste processing. |

Step-by-Step Chemical Inactivation Protocol

Prerequisites: Perform all steps in a certified chemical fume hood. Wear appropriate PPE (splash goggles, face shield, heavy-duty nitrile or neoprene gloves, and a lab coat). Ensure a blast shield is available for large-scale (>100g) destructions.

Phase 1: Preparation and Dilution

-

Weigh and Transfer: Transfer the 3-(Propylamino)propanohydrazide waste into a large, vented, round-bottom flask or open beaker. Never use a sealed container for this process.

-

Aqueous Dilution: Slowly add chilled deionized water to dilute the chemical to a concentration of less than 5% w/v (e.g., 50g of chemical requires at least 1 Liter of water)[5]. Stir gently using a magnetic stir bar.

-

pH Verification: Check the pH of the solution. If necessary, adjust to a pH of 7.0 - 9.0 using dilute NaOH or HCl.

Phase 2: Catalytic Oxidation

-

Catalyst Addition: Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) to achieve a 1-2 mol% concentration relative to the hydrazide. The solution will turn slightly blue/green. This catalyst is critical for generating the reactive oxygen species required for cleavage[4].

-

Oxidant Titration: Equip an addition funnel with 30% H₂O₂. Dropwise addition is mandatory. Add the peroxide at a rate that maintains the internal temperature below 40°C.

-

Observation: Vigorous effervescence (bubbling) will occur as nitrogen gas (N₂) is liberated. If foaming becomes excessive, pause the addition immediately and allow the foam to break before resuming.